molecular formula C16H20ClN3O2 B2809465 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide CAS No. 1241578-69-7

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Cat. No.: B2809465
CAS No.: 1241578-69-7
M. Wt: 321.81
InChI Key: NXMVBIIZGILLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chlorine atom at the 2-position, a carbonyl group at the 4-position, and a piperidine ring with a cyclopropylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of 2-chloropyridine-4-carbonyl chloride. This intermediate can be reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond. The cyclopropylmethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: The chlorine atom can be reduced to form 2-pyridylamine derivatives.

  • Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Pyridine N-oxide: Formed by the oxidation of the pyridine ring.

  • 2-Pyridylamine Derivatives: Formed by the reduction of the chlorine atom.

  • Substituted Derivatives: Formed by the substitution of the chlorine atom with various nucleophiles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Chloropyridine-4-carbonyl chloride: A related compound with a similar structure but lacking the piperidine and cyclopropylmethyl groups.

  • N-(Cyclopropylmethyl)piperidine-3-carboxamide: A compound with the piperidine and cyclopropylmethyl groups but without the pyridine ring.

Uniqueness: 1-(2-Chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide is unique due to the combination of the pyridine ring, the chlorine atom, and the piperidine ring with the cyclopropylmethyl group. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)-N-(cyclopropylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-8-12(5-6-18-14)16(22)20-7-1-2-13(10-20)15(21)19-9-11-3-4-11/h5-6,8,11,13H,1-4,7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMVBIIZGILLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.